![molecular formula C10H13ClO4S B1518695 3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride CAS No. 1157317-26-4](/img/structure/B1518695.png)
3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride
Overview
Description
3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride is a chemical compound with a complex structure that includes a benzene ring, a sulfonyl chloride group, and a methoxyethoxy group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with benzene-1-sulfonyl chloride as the starting material.
Reaction Steps: The process involves the introduction of the methoxyethoxy group to the benzene ring. This can be achieved through a series of reactions including alkylation and chlorination.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to other functional groups.
Substitution: Substitution reactions are common, where the sulfonyl chloride group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfonyl acids and sulfonyl esters.
Reduction Products: Sulfonic acids and sulfonamides.
Substitution Products: Sulfonate esters and sulfonamides.
Scientific Research Applications
3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamides and sulfonate esters.
Pathways: The compound can participate in various biochemical pathways, including those involved in drug metabolism and polymerization reactions.
Comparison with Similar Compounds
Benzene-1-sulfonyl chloride: Similar structure but lacks the methoxyethoxy group.
4-Methoxybenzene-1-sulfonyl chloride: Similar sulfonyl chloride group but different position of the methoxy group.
2-Methoxyethanol: Contains the methoxyethoxy group but lacks the sulfonyl chloride functionality.
Uniqueness: The presence of both the methoxyethoxy group and the sulfonyl chloride group in 3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride makes it unique compared to similar compounds. This combination allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
3-(2-methoxyethoxymethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO4S/c1-14-5-6-15-8-9-3-2-4-10(7-9)16(11,12)13/h2-4,7H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVJCTUVFUCMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=CC(=CC=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


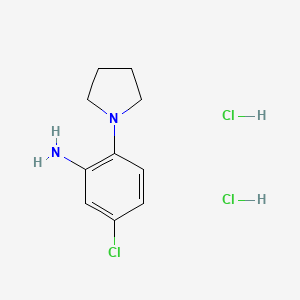
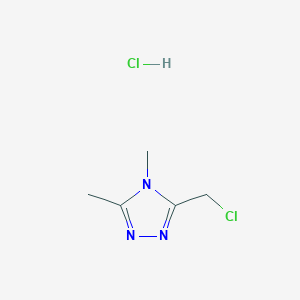


![3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid](/img/structure/B1518621.png)
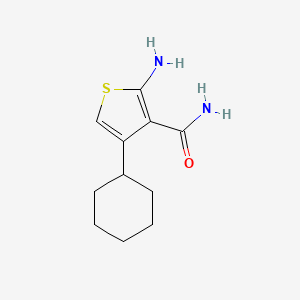
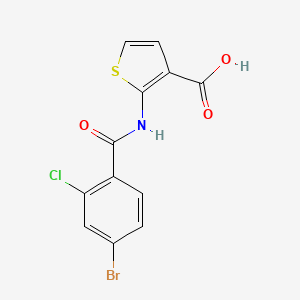


![N-[2-amino-4-(trifluoromethyl)phenyl]-N-butylamine hydrochloride](/img/structure/B1518627.png)


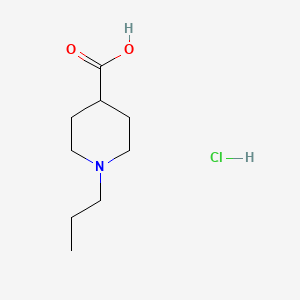
![N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1518635.png)
